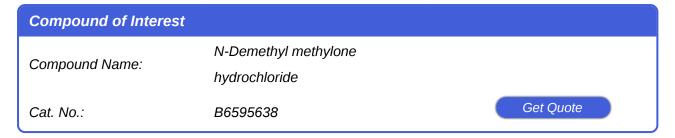




In Vitro Metabolism of Methylone to 3,4-Methylenedioxycathinone (MDC): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylone (3,4-methylenedioxy-N-methylcathinone) is a synthetic cathinone that has gained attention in both clinical and forensic toxicology. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological effects. One of the primary metabolic pathways for methylone is N-demethylation to form 3,4-methylenedioxycathinone (MDC), also known as normethylone.[1] This transformation is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 playing a major role.[1][2][3][4] This technical guide provides an in-depth overview of the in vitro metabolism of methylone to MDC, including quantitative data, detailed experimental protocols, and visualizations of the metabolic pathway and experimental workflow.

Data Presentation: Quantitative Analysis of Methylone Metabolism

The following table summarizes the available quantitative data on the in vitro metabolism of methylone. It is important to note that while the N-demethylation to MDC is a known pathway, specific kinetic parameters for the formation of MDC are not extensively reported in the scientific literature. The provided data from Pedersen et al. (2013) describes the overall







metabolism of methylone, with a focus on the formation of its major metabolite, dihydroxymethcathinone, which proceeds via a separate O-demethylenation pathway.

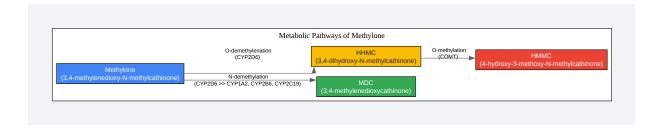


Parameter	Value	In Vitro System	Enzyme(s)	Reference
Overall Methylone Metabolism Kinetics (leading to dihydroxymethca thinone)				
Km1 (High- affinity component)	19.0 ± 4.2 μM	Human Liver Microsomes	CYP2D6 (primary)	Pedersen et al., 2013[2][3][4]
Vmax1 (High- affinity component)	0.046 ± 0.005 nmol/min/mg protein	Human Liver Microsomes	CYP2D6 (primary)	Pedersen et al., 2013[2][3][4]
Km2 (Low-affinity component)	1953 ± 761 μM	Human Liver Microsomes	CYP1A2, CYP2B6, CYP2C19 (minor)	Pedersen et al., 2013[2][3][4]
Vmax2 (Low- affinity component)	0.22 ± 0.04 nmol/min/mg protein	Human Liver Microsomes	CYP1A2, CYP2B6, CYP2C19 (minor)	Pedersen et al., 2013[2][3][4]
Enzyme Contribution to Methylone Metabolism				
Primary Metabolizing Enzyme	CYP2D6	Human Liver Microsomes	CYP2D6	Pedersen et al., 2013[2][3][4]
Minor Contributing Enzymes	CYP1A2, CYP2B6, CYP2C19	Human Liver Microsomes	CYP1A2, CYP2B6, CYP2C19	Pedersen et al., 2013[2][3][4]



Signaling Pathway and Experimental Workflow Visualizations

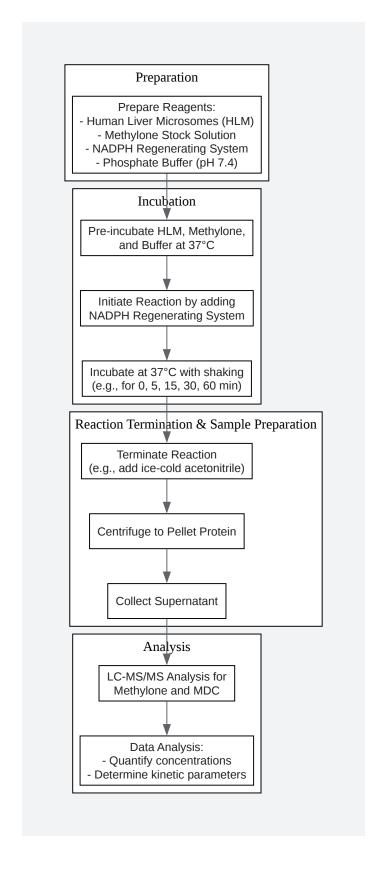
To visually represent the metabolic conversion and the process to study it, the following diagrams have been generated using the DOT language.



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Metabolic pathways of methylone.





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